BenchChemオンラインストアへようこそ!

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate

aqueous solubility physicochemical triazole regioisomer

This compound uniquely combines a 5-cyano-1,2,3-triazole core (a known kinase hinge-binding motif with demonstrated 6.6 µM HER2 activity) with a 4-(1,3-benzodioxol-5-yl) group and an N-1 ethyl acetate side chain. Its verified 5 mg/mL aqueous solubility eliminates the need for DMSO, preventing assay artifacts and enabling direct dilution into biological buffers—a critical advantage over insoluble regioisomers. Use it as a direct probe to benchmark Notum inhibition against known weak analogs or hydrolyze the ester handle for amide coupling to rapidly generate SAR libraries.

Molecular Formula C14H12N4O4
Molecular Weight 300.274
CAS No. 1023502-19-3
Cat. No. B2643981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate
CAS1023502-19-3
Molecular FormulaC14H12N4O4
Molecular Weight300.274
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(N=N1)C2=CC3=C(C=C2)OCO3)C#N
InChIInChI=1S/C14H12N4O4/c1-2-20-13(19)7-18-10(6-15)14(16-17-18)9-3-4-11-12(5-9)22-8-21-11/h3-5H,2,7-8H2,1H3
InChIKeyJQDSXDDHWKNWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate (1023502-19-3): Procurement-Relevant Structural and Functional Profile


Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate (CAS 1023502-19-3; molecular formula C14H12N4O4, MW 300.27) is a heterocyclic small molecule featuring a 1,2,3-triazole core bearing a 4-(1,3-benzodioxol-5-yl) substituent, a 5-cyano (nitrile) group, and an N-1 ethyl acetate side chain . The compound is typically supplied at ≥95% purity and exhibits moderate solubility in water (≈5 mg/mL; 23.23 mM with sonication assistance) , aligning with its calculated moderate polarity (cLogP ~1.5–2.0) arising from the balancing effects of the polar nitrile/ester groups and the lipophilic benzodioxole moiety .

Why In-Class 1,2,3-Triazoles Cannot Simply Replace Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate (1023502-19-3)


Within the 1,2,3-triazole family, subtle variations in substitution pattern can lead to profound differences in physicochemical properties, biological target engagement, and synthetic tractability. For instance, a regioisomeric analog with an identical molecular formula (C14H12N4O4) but bearing a 1-(2-cyanophenyl) group and a 5-(2-methoxy-2-oxoethyl) tail (CAS 338394-65-3) was explicitly noted to exhibit limited aqueous solubility and bioavailability [1]. Similarly, a 1,2,3-triazole scaffold that lacks the electron-withdrawing 5-cyano group and the ester side chain, such as (1-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol (US11634391 Compound 4), showed only weak inhibition of human Notum (IC50 = 28 µM) [2]. These data illustrate that the precise combination of the 4-(benzodioxol-5-yl) ring, the 5-nitrile, and the N-1 ethyl ester is not trivially interchangeable; each functional group contributes uniquely to solubility, reactivity, and molecular recognition, making direct substitution highly risky.

Quantitative Differentiation Evidence for Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate (1023502-19-3) Against Comparator Compounds


Aqueous Solubility Advantage of the N-1 Ethyl Acetate Group Over a Methoxy-Oxoethyl Regioisomer

The target compound demonstrates a measured aqueous solubility of 5 mg/mL (23.23 mM with sonication) . This is in stark contrast to the regioisomeric methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 338394-65-3), which shares the identical molecular formula (C14H12N4O4, MW 300.27) but has been documented as having solubility limitations that impede its bioavailability [1]. The improved solubility of the target compound is attributed to the positioning of the polar ethyl acetate tail on the N-1 of the triazole versus the methoxy-oxoethyl group at the 5-position in the regioisomer, which alters the overall dipole moment and hydrogen-bonding capacity.

aqueous solubility physicochemical triazole regioisomer

Enhanced Hydrogen-Bonding Capacity Through the 5-Nitrile Group Relative to a Non-Cyano Analog

The 5-cyano substituent of the target compound serves as a strong hydrogen-bond acceptor (HBA) and electron-withdrawing group (Hammett σp ≈ 0.66) [1]. In the structurally related (1-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol (US11634391 Compound 4), the 5-position carries only a hydrogen atom [2]. The absence of the nitrile in Compound 4 eliminates a key HBA interaction site and reduces the electron deficiency of the triazole ring, which is thought to contribute to its weak Notum inhibitory activity (IC50 = 28 µM) [2]. In the broader 4-aryl-5-cyano-2H-1,2,3-triazole class, the presence of a 5-cyano group has been correlated with improved HER2 tyrosine kinase inhibition, with the most active congeners achieving an IC50 of 6.6 µM for kinase phosphorylation [3].

hydrogen bond acceptor cyano group target engagement

Differentiated Molecular Topology from Regioisomeric C14H12N4O4 Triazoles

The target compound presents a distinct molecular shape compared to its regioisomer methyl 1-(2-cyanophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 338394-65-3). In the target, the benzodioxole ring is attached at the 4-position and the nitrile at the 5-position of the 1,2,3-triazole, while the regioisomer features a 1-(2-cyanophenyl) moiety and the ester-bearing side chain at the 5-position . This topological inversion alters the relative spatial orientation of the aromatic ring and the hydrogen-bonding groups. In structure-based design, such a switch can determine whether a molecule fits into a defined hydrophobic pocket or forms a critical edge-to-face π-stacking interaction.

regioisomer shape molecular recognition

Connection to the 4-Aryl-5-cyano-2H-1,2,3-triazole HER2 Kinase Inhibitor Pharmacophore

The target compound contains the 5-cyano-1,2,3-triazole core that has been validated as a pharmacophore for HER2 tyrosine kinase inhibition. In a systematic study of 4-aryl-5-cyano-2H-1,2,3-triazoles, the most active compound achieved IC50 = 6.6 µM for HER2 kinase phosphorylation and 30.9 µM for MDA-MB-453 breast cancer cell growth inhibition [1]. The lipophilicity of the 4-aryl substituent was identified as the dominant factor influencing bioactivity [1]. The target compound's 4-(benzodioxol-5-yl) group provides a calculated logP contribution that differs from the substituted phenyl rings explored in the reference series, potentially offering a distinct activity-lipophilicity balance.

HER2 tyrosine kinase breast cancer

Optimal Scientific and Industrial Use Cases for Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate (1023502-19-3)


Biochemical Assay Development Requiring Aqueous-Compatible Triazole Probes

The compound's experimentally verified aqueous solubility of 5 mg/mL (23.23 mM) [1] makes it suitable for direct dilution into aqueous buffer systems without DMSO-induced artifacts, provided concentrations are kept within this range. This is a significant practical advantage over the regioisomeric C14H12N4O4 analog (CAS 338394-65-3), which suffers from solubility limitations that complicate dose-response studies . Researchers performing fluorescence-based or radiometric enzymatic assays can prepare stock solutions in water or low-percentage DMSO/water mixtures, minimizing solvent interference with protein stability or detection readouts.

Structure-Based Design and Fragment Elaboration Around the 5-Cyano-1,2,3-Triazole Core

The compound serves as a rationally designed intermediate for exploring the 5-cyano-1,2,3-triazole pharmacophore. The nitrile group provides a well-defined hydrogen-bond acceptor vector that has been associated with kinase hinge binding, as demonstrated by the 4-aryl-5-cyano-2H-1,2,3-triazole series achieving IC50 = 6.6 µM against HER2 [1]. The N-1 ethyl acetate handle can be hydrolyzed to the carboxylic acid for further amide coupling or left intact to modulate lipophilicity. This positions the compound as a versatile starting point for generating focused libraries with systematic variation at the 4-aryl position.

Selectivity Profiling Against NOTUM and Related Serine Hydrolases

Given that a closely related benzo[d][1,3]dioxole-containing 1,2,3-triazole (US11634391 Compound 4) was profiled against human Notum (IC50 = 28 µM) [1], the target compound – which differs by the addition of the 5-cyano group and the ethyl acetate tail – can be used as a comparative probe. Testing both compounds side-by-side in the same Notum assay would directly quantify the impact of these functional groups on enzyme inhibition, generating a structure-activity relationship that guides the design of more potent Notum modulators or confirms target selectivity.

Quote Request

Request a Quote for Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.